2-Chloro-4-fluorophenylacetonitrile
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Overview
Description
2-Chloro-4-fluorophenylacetonitrile is an organic compound with the molecular formula C8H5ClFN. It belongs to the class of benzonitriles, which are aromatic compounds containing a cyano group attached to a benzene ring. This compound is used in various fields, including medical, environmental, and industrial research.
Scientific Research Applications
2-Chloro-4-fluorophenylacetonitrile is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways involving nitriles.
Medicine: As a precursor in the development of potential therapeutic agents for various diseases.
Industry: In the production of specialty chemicals and materials with specific properties.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluorophenylacetonitrile typically involves the reaction of 2-Chloro-4-fluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining high purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluorophenylacetonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The cyano group can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Sodium cyanide, DMF or DMSO, reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4), ether or tetrahydrofuran (THF), room temperature or slightly elevated temperatures.
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions, room temperature or elevated temperatures.
Major Products Formed
Nucleophilic substitution: Substituted benzonitriles with various functional groups.
Reduction: 2-Chloro-4-fluorophenylamine.
Oxidation: 2-Chloro-4-fluorobenzoic acid.
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluorophenylacetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes that catalyze the conversion of nitriles to other functional groups. It may also interact with receptors or proteins involved in cellular signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-fluorophenylacetonitrile: Similar structure but with different positions of the chloro and fluoro groups.
2-Fluoro-4-chlorophenylacetonitrile: Another positional isomer with the same molecular formula but different arrangement of substituents.
Uniqueness
2-Chloro-4-fluorophenylacetonitrile is unique due to its specific arrangement of chloro and fluoro groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This unique structure makes it valuable in the synthesis of specific compounds and in research applications where precise molecular interactions are required .
Properties
IUPAC Name |
2-(2-chloro-4-fluorophenyl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN/c9-8-5-7(10)2-1-6(8)3-4-11/h1-2,5H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMCLMKFBYLWRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369352 |
Source
|
Record name | 2-Chloro-4-fluorophenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75279-56-0 |
Source
|
Record name | 2-Chloro-4-fluorophenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-chloro-4-fluorophenyl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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